Boc-Arg(Z) 2-OH

描述

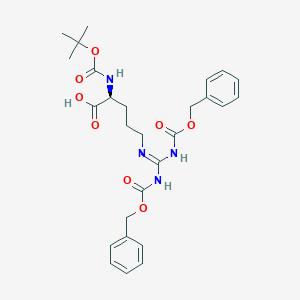

Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its ability to protect the guanidino group of arginine. The compound has a molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Z) 2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The reaction conditions often involve the use of organic solvents such as methanol and chloroform, and the reactions are carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: Boc-Arg(Z) 2-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc and Z protecting groups can be selectively removed under acidic or basic conditions to yield free arginine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to form peptide bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Basic Conditions: Hydrogenation or treatment with strong bases can remove the Z protecting groups.

Coupling Reagents: DEPBT and other carbodiimides are used for peptide bond formation.

Major Products: The major products formed from these reactions are peptides and proteins with specific sequences, depending on the other amino acids or peptides involved in the synthesis .

科学研究应用

Peptide Synthesis

Overview : Boc-Arg(Z) 2-OH is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides in a controlled manner.

Key Characteristics :

- Protective Groups : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups protect the reactive sites of arginine, enabling selective coupling reactions.

- Reaction Conditions : The compound can be activated under acidic conditions to remove the Boc group and under basic conditions to remove the Z group, allowing for subsequent reactions with other amino acids or peptides.

Case Study : Meldal and Kindtler (1986) utilized this compound in the synthesis of complex peptides, demonstrating its effectiveness in producing high yields without significant byproducts when compared to other derivatives like Boc-Arg(Tos)-OH .

Biological Research

Overview : In biological studies, this compound serves as a building block for synthesizing bioactive peptides that can modulate various biological processes.

Applications :

- Protein-Protein Interactions : Researchers employ this compound to investigate interactions between proteins, contributing to understanding cellular mechanisms.

- Enzyme-Substrate Interactions : It aids in studying how enzymes interact with substrates, providing insights into metabolic pathways.

Case Study : A notable application involved synthesizing Z-Arg-Lys-AOMK using this compound as a precursor. The resulting compound exhibited significant inhibitory activity against Cathepsin B, highlighting the therapeutic potential of arginine modifications .

Pharmaceutical Development

Overview : The pharmaceutical industry utilizes this compound for developing peptide-based drugs due to its ability to create specific sequences essential for therapeutic efficacy.

Applications :

- Drug Design : The compound facilitates the design of peptides that can target specific receptors or pathways in disease processes.

- Therapeutic Agents : It is involved in synthesizing peptides that exhibit antimicrobial properties or enhance immune responses.

Industrial Applications

Overview : Beyond research and pharmaceuticals, this compound finds applications in various industrial sectors.

Applications :

- Cosmetics and Food Additives : The compound is used in formulating products that require specific peptide sequences for enhanced functionality.

- Synthetic Peptides Production : Industries leverage this compound for producing synthetic peptides utilized in diverse applications ranging from health supplements to food preservatives.

Comparative Analysis of Related Compounds

| Compound Name | Protective Groups | Applications |

|---|---|---|

| This compound | Boc, Z | Peptide synthesis, drug development |

| Fmoc-L-Arg(Me)-OH | Fmoc | Solid-phase synthesis |

| Z-Arg(Boc)-OH.CHA | Z, Boc | Therapeutic applications |

The comparative analysis highlights the unique dual protection strategy of this compound, which allows for greater flexibility during peptide synthesis compared to single-protected analogs like Fmoc-L-Arg(Me)-OH .

作用机制

The mechanism of action of Boc-Arg(Z) 2-OH primarily involves its role as a protected form of arginine in peptide synthesis. The Boc and Z groups protect the reactive sites of arginine, allowing for selective reactions to occur. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

相似化合物的比较

Boc-Arg(Pbf)-OH: Another protected form of arginine with different protecting groups.

Fmoc-Arg(Pbf)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

Boc-Arg(NO2)-OH: Uses nitro groups for protection

Uniqueness: Boc-Arg(Z) 2-OH is unique due to its dual protection with Boc and Z groups, which provides stability and selectivity in peptide synthesis. This dual protection allows for more complex peptide sequences to be synthesized without unwanted side reactions .

生物活性

Boc-Arg(Z) 2-OH, also known as N-alpha-Boc-Ng,N’g-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis and biological research. This compound is particularly noted for its protective groups, which facilitate the synthesis of peptides with specific sequences while maintaining the biological activity associated with arginine.

- Molecular Formula : CHNO

- Molecular Weight : 542.58 g/mol

- CAS Number : 51219-19-3

- Purity : ≥98.0% (TLC)

This compound serves primarily as a protected form of arginine in solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups protect the reactive sites on arginine, allowing for selective reactions during peptide assembly. Once the desired peptide sequence is formed, these protecting groups can be removed to yield the active peptide.

Applications in Research

- Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of arginine residues into various peptides and proteins.

- Biological Studies : Researchers utilize this compound to investigate protein-protein interactions and enzyme-substrate interactions, which are crucial for understanding cellular processes and signaling pathways .

- Drug Development : The compound plays a role in developing peptide-based therapeutic agents, particularly those targeting cardiovascular health and immune modulation.

Biological Activity

The biological activity of this compound is largely attributed to its arginine content, which is essential for several physiological processes:

- Nitric Oxide Production : Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood pressure regulation.

- Protein Synthesis : As an amino acid, arginine is integral to protein synthesis and cellular metabolism.

- Immune Function : Arginine has been shown to enhance immune responses, making it vital in therapeutic contexts .

Study on Peptide Synthesis Challenges

A notable study highlighted the challenges faced when using this compound in synthesizing specific peptides, such as the γ-subunit of cGMP phosphodiesterase. The research indicated that the use of this compound led to heterogeneous products rich in ornithine due to arginine decomposition. This outcome suggested complications with deprotection and purification processes during synthesis.

Inhibition Studies

Another research effort focused on synthesizing Z-Arg-Lys-AOMK using this compound as a building block. The resulting compound exhibited significant Cathepsin B inhibitory activity, demonstrating that modifications to arginine residues could yield biologically active peptides with therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Protective Groups | Applications |

|---|---|---|

| This compound | Boc, Z | Peptide synthesis, drug development |

| Fmoc-L-Arg(Me)-OH | Fmoc | Solid-phase synthesis |

| Z-Arg(Boc)-OH.CHA | Z, Boc | Therapeutic applications |

The dual protection strategy employed by this compound allows for greater flexibility during peptide synthesis compared to single-protected analogs like Fmoc-L-Arg(Me)-OH .

属性

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges were encountered when using Boc-Arg(Z)2-OH in the solid-phase synthesis of the γ-subunit of cGMP phosphodiesterase?

A1: The research paper highlights that using Boc-Arg(Z)2-OH, where Boc is tert-butyloxycarbonyl and Z is benzyloxycarbonyl, for incorporating arginine residues into the peptide sequence led to several challenges. [] The resulting peptide product was heterogeneous, rich in ornithine (a byproduct of arginine decomposition), and lacked the desired biological activity. [] This outcome suggests potential difficulties with deprotection and purification when using this particular protecting group strategy for arginine during the synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。